1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-bromo-5-iodopyridine with suitable reagents can yield the pyrrolopyridine core . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce halogen atoms at specific positions, while alkylation can add alkyl groups to the nitrogen atoms.
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: It is used in the design of bioactive compounds that can interact with various biological targets.
Medicine: This compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern and exhibits distinct biological activities.
1H-pyrrolo[3,4-c]pyridine: Another isomer with unique chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure, which imparts unique reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCBDIUQIOENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646629 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119248-43-0 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.